molecular formula C7H6F3NO B2580475 2-(Difluoromethoxy)-4-fluoroaniline CAS No. 832740-98-4

2-(Difluoromethoxy)-4-fluoroaniline

Cat. No.: B2580475
CAS No.: 832740-98-4
M. Wt: 177.126
InChI Key: YNDSRZNRALJMIX-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-fluoroaniline is a chemical compound with the molecular formula C7H7F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a fluoro group (-F) attached to an aniline ring

Scientific Research Applications

2-(Difluoromethoxy)-4-fluoroaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

  • Flash Point : 199.4°F (closed cup) or 93°C (closed cup) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-fluoroaniline typically involves the introduction of the difluoromethoxy group and the fluoro group onto an aniline precursor. One common method involves the reaction of 4-fluoroaniline with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-fluoroaniline is primarily related to its ability to interact with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The fluoro group can influence the compound’s electronic properties, affecting its binding affinity to target enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 4-Fluoroaniline
  • 2,4-Difluoroaniline
  • 2-(Trifluoromethoxy)-4-fluoroaniline

Uniqueness

2-(Difluoromethoxy)-4-fluoroaniline is unique due to the presence of both the difluoromethoxy and fluoro groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and drug discovery .

Properties

IUPAC Name

2-(difluoromethoxy)-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDSRZNRALJMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-98-4
Record name 2-(difluoromethoxy)-4-fluoroaniline
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